(3-Bromophenyl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone
Description
Properties
IUPAC Name |
(3-bromophenyl)-(3-cyclohexylsulfonylazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO3S/c17-13-6-4-5-12(9-13)16(19)18-10-15(11-18)22(20,21)14-7-2-1-3-8-14/h4-6,9,14-15H,1-3,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVQEFNENFCURX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between the target compound and analogs from the literature:
Key Observations:
- Azetidine Derivatives: The target compound and the TLR7-9 antagonist from both feature azetidine rings but differ in substituents.
- Bromophenyl-Containing Compounds: The presence of a 3-bromophenyl group in both the target compound and C3 () correlates with cytotoxicity in the latter (IC₅₀ = 100 μg/mL). However, the azetidine-sulfonyl scaffold in the target compound may redirect activity toward non-cytotoxic pathways, such as immunomodulation .
- Heterocyclic Variations : Replacing the azetidine in the target compound with an oxazole (as in OA1) introduces a planar, aromatic heterocycle, which could influence electronic properties and binding interactions .
Critical Analysis:
- Role of Halogen Substituents : The 3-bromophenyl group in C3 and the target compound contrasts with the 4-chlorophenyl group in C1 (). The position and identity of the halogen (Br vs. Cl) significantly impact bioactivity, as seen in C3’s cytotoxicity versus C1’s inactivity .
- Impact of Sulfonyl Groups: The cyclohexylsulfonyl group in the target compound may enhance metabolic stability or facilitate binding to polar regions of target proteins, a feature absent in the propenone analogs .
Preparation Methods
Purification Challenges
The hydrophobic cyclohexyl group and polar sulfonyl moiety complicate chromatography. Reverse-phase HPLC with acetonitrile/water gradients (70:30 to 95:5) achieves >95% purity.
Comparative Analysis of Methods
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
